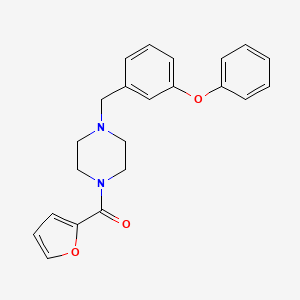![molecular formula C16H18FNO B6634705 [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol, also known as FM-MPH, is a chemical compound that has gained interest in the scientific community due to its potential applications in research.
科学研究应用
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been found to have potential applications in scientific research. It has been used as a tool compound to study the dopamine transporter (DAT) and its role in dopamine signaling. [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been shown to inhibit the reuptake of dopamine by the DAT, leading to an increase in extracellular dopamine levels. This effect has been observed in vitro and in vivo, making [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol a useful tool for studying dopamine signaling.
作用机制
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol acts as a potent inhibitor of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol increases the concentration of extracellular dopamine, leading to enhanced dopamine signaling. This effect is similar to that of other stimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The increase in extracellular dopamine levels caused by [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been shown to have a number of biochemical and physiological effects. These include increased locomotor activity, enhanced reward-seeking behavior, and improved cognitive function. [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has a number of advantages for lab experiments. Its high potency and selectivity for the DAT make it a useful tool for studying dopamine signaling. Its relatively low toxicity and lack of abuse potential make it a safer alternative to other stimulant drugs, such as cocaine and amphetamines. However, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
未来方向
There are a number of future directions for research involving [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol. One area of interest is the development of new compounds based on the structure of [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol that may have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol as a tool compound for studying other aspects of dopamine signaling, such as the role of other dopamine transporters and receptors. Additionally, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol may have potential applications in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and addiction.
合成方法
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-methylbenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent alkylation with benzyl chloride. The final product is obtained through a reductive amination reaction with formaldehyde and sodium cyanoborohydride.
属性
IUPAC Name |
[4-[[(4-fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12-8-15(6-7-16(12)17)10-18-9-13-2-4-14(11-19)5-3-13/h2-8,18-19H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNZLZRRQDGRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)

![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)
![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)
![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)



![[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol](/img/structure/B6634679.png)
![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
![[(3S)-3-hydroxypiperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B6634688.png)

![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)